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molecular formula C14H12FNO B8688110 2-(2-Fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone CAS No. 303162-49-4

2-(2-Fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone

Cat. No. B8688110
M. Wt: 229.25 g/mol
InChI Key: RWKAGCIIOFTKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276527B2

Procedure details

Bromine (2.7 mL, 52 mmol) was added to a solution of 2-(2-fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone (12 g, 53 mmol) in acetic acid (90 mL) and the mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated. This residue was dissolved in N,N-dimethylformamide (60 mL), 4-(methylthio)thiobenzamide (9.6 g, 52 mmol) was added and the mixture was stirred at room temperature for 15 hours. A saturated aqueous solution of sodium hydrogencarbonate (100 mL) was poured into the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was distilled off. The residue was purified by silica gel column chromatography (hexane:ethyl acetate, 4:1) to obtain 4.7 g (yield 23%) of the title compound.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
BrBr.[F:3][C:4]1[CH:9]=[C:8]([CH2:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[CH:14]=2)=O)[CH:7]=[CH:6][N:5]=1.[CH3:20][S:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH2:28])=[S:27])=[CH:24][CH:23]=1.C(=O)([O-])O.[Na+]>C(O)(=O)C>[F:3][C:4]1[CH:9]=[C:8]([C:10]2[S:27][C:26]([C:25]3[CH:29]=[CH:30][C:22]([S:21][CH3:20])=[CH:23][CH:24]=3)=[N:28][C:11]=2[C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[CH:14]=2)[CH:7]=[CH:6][N:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
12 g
Type
reactant
Smiles
FC1=NC=CC(=C1)CC(=O)C1=CC(=CC=C1)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
CSC1=CC=C(C(=S)N)C=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in N,N-dimethylformamide (60 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate, 4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)C1=C(N=C(S1)C1=CC=C(C=C1)SC)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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